Ethyl 5-amino-3-(2-phenylethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-4-carboxylate
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Overview
Description
ETHYL 5-AMINO-3-PHENETHYL-2-THIOXO-2,3-DIHYDRO-1,3-THIAZOLE-4-CARBOXYLATE is a heterocyclic compound containing a thiazole ring. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of ETHYL 5-AMINO-3-PHENETHYL-2-THIOXO-2,3-DIHYDRO-1,3-THIAZOLE-4-CARBOXYLATE typically involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol (EtOH), resulting in the formation of an ester compound during the early stage of synthesis . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
ETHYL 5-AMINO-3-PHENETHYL-2-THIOXO-2,3-DIHYDRO-1,3-THIAZOLE-4-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or nucleophiles like amines and thiols.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
ETHYL 5-AMINO-3-PHENETHYL-2-THIOXO-2,3-DIHYDRO-1,3-THIAZOLE-4-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anticancer agent and in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 5-AMINO-3-PHENETHYL-2-THIOXO-2,3-DIHYDRO-1,3-THIAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, thiazole derivatives can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . This mechanism is particularly relevant in the context of its potential anticancer activity.
Comparison with Similar Compounds
ETHYL 5-AMINO-3-PHENETHYL-2-THIOXO-2,3-DIHYDRO-1,3-THIAZOLE-4-CARBOXYLATE can be compared with other thiazole derivatives such as:
- ETHYL 4-AMINO-3-(2-METHOXYPHENYL)-2-THIOXO-1,3-THIAZOLE-5-CARBOXYLATE
- 5-AMINO-4-CYANO-3-(2-ETHOXYCARBONYL)THIOPHENE-2-CARBOXYLIC ACID ETHYL ESTER
These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity. The uniqueness of ETHYL 5-AMINO-3-PHENETHYL-2-THIOXO-2,3-DIHYDRO-1,3-THIAZOLE-4-CARBOXYLATE lies in its specific phenethyl group, which may confer distinct biological properties and applications.
Properties
Molecular Formula |
C14H16N2O2S2 |
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Molecular Weight |
308.4 g/mol |
IUPAC Name |
ethyl 5-amino-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C14H16N2O2S2/c1-2-18-13(17)11-12(15)20-14(19)16(11)9-8-10-6-4-3-5-7-10/h3-7H,2,8-9,15H2,1H3 |
InChI Key |
JHCOEASHSNYOGI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=S)N1CCC2=CC=CC=C2)N |
Origin of Product |
United States |
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